molecular formula C9H6F2N2O B1416360 3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine CAS No. 1020996-82-0

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B1416360
CAS No.: 1020996-82-0
M. Wt: 196.15 g/mol
InChI Key: VBRREZOBLFZTBE-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that features a 1,2-oxazole ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3,5-difluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones

Uniqueness

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRREZOBLFZTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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